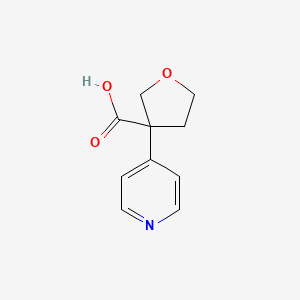![molecular formula C15H14N2O2S B15239134 (13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene-16-carbothioamide](/img/structure/B15239134.png)
(13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene-16-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene-16-carbothioamide” is a complex organic molecule characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. A common synthetic route might include:
Formation of the Tetracyclic Core: This can be achieved through a series of cyclization reactions, often involving Diels-Alder reactions or other pericyclic processes.
Introduction of Functional Groups: The oxo, aza, and carbothioamide groups can be introduced through specific functionalization reactions. For example, the oxo groups might be introduced via oxidation reactions, while the aza group could be incorporated through amination reactions.
Final Assembly: The final steps involve the careful assembly of the molecule, ensuring the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of the synthetic route to maximize yield and minimize costs. This might involve:
Scaling Up Reactions: Ensuring that each step of the synthesis can be performed on a large scale.
Purification: Developing efficient purification methods to isolate the desired product from by-products and impurities.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The oxo groups can participate in further oxidation reactions, potentially forming more complex oxygen-containing derivatives.
Reduction: The carbothioamide group can be reduced to form amines or other reduced sulfur-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., Cl₂, Br₂) or nucleophiles (e.g., NH₃, OH⁻) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or thiols.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.
Biology
In biology, the compound might be studied for its potential biological activity. Its multiple functional groups could interact with biological targets, making it a candidate for drug discovery or biochemical research.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its unique structure might allow it to interact with specific molecular targets, leading to the development of new drugs or treatments.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its diverse reactivity makes it a versatile tool in industrial applications.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example:
Molecular Targets: The compound might interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The compound could influence various biochemical pathways, leading to changes in cellular processes or physiological responses.
Comparison with Similar Compounds
Similar Compounds
- (13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene-16-carbothioamide : This compound itself.
- Other Tetracyclic Compounds : Compounds with similar tetracyclic structures but different functional groups.
- Carbothioamide Derivatives : Compounds with carbothioamide groups but different core structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of a tetracyclic core with oxo, aza, and carbothioamide functional groups
Properties
Molecular Formula |
C15H14N2O2S |
|---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
(13R,17S)-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene-16-carbothioamide |
InChI |
InChI=1S/C15H14N2O2S/c16-15(20)17-14-10(8-19-17)7-18-12-6-5-9-3-1-2-4-11(9)13(12)14/h1-6,10,14H,7-8H2,(H2,16,20)/t10-,14+/m1/s1 |
InChI Key |
GAAVXFWCTHXPOI-YGRLFVJLSA-N |
Isomeric SMILES |
C1[C@@H]2CON([C@@H]2C3=C(O1)C=CC4=CC=CC=C43)C(=S)N |
Canonical SMILES |
C1C2CON(C2C3=C(O1)C=CC4=CC=CC=C43)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


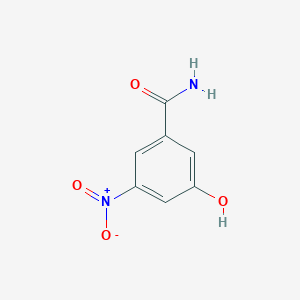
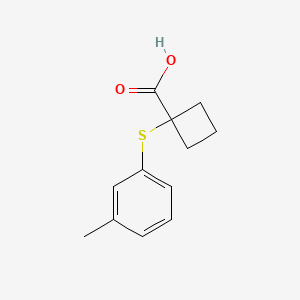
![[2-(Difluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B15239070.png)
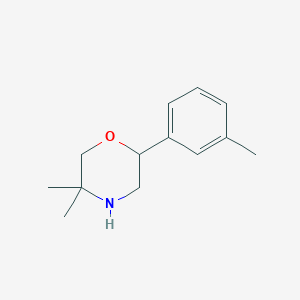
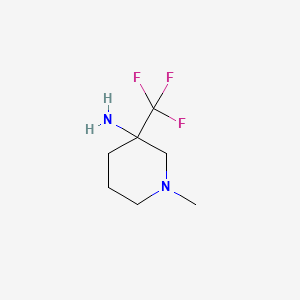
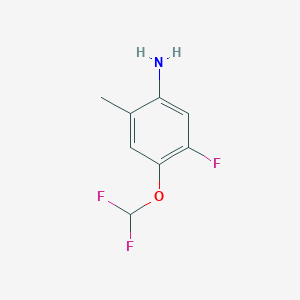
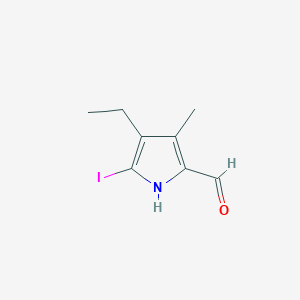
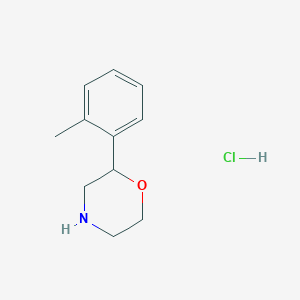
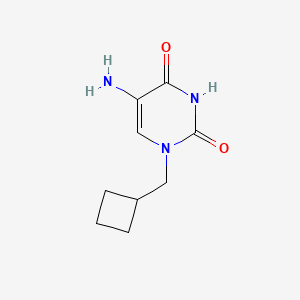
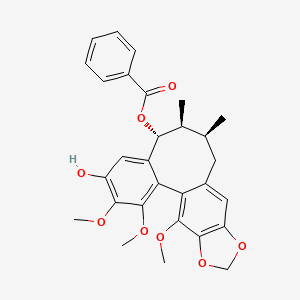
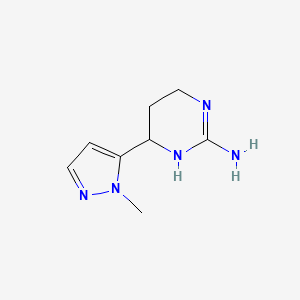
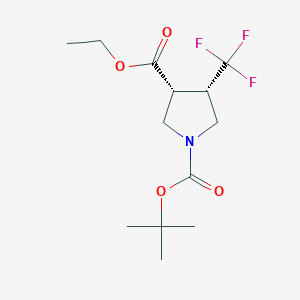
![Rac-methyl (1R,2S,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B15239142.png)
